
N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H21N5O6 and its molecular weight is 439.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis Methods : Karpina et al. (2019) describe a method for synthesizing compounds similar to N-benzyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate. They focus on the creation of 1,2,4-oxadiazole derivatives, providing a useful synthesis approach for related compounds (Karpina et al., 2019).
Biological Assessment : The study by Karpina et al. also involves the biological assessment of these compounds, suggesting potential biological activities for derivatives of this compound (Karpina et al., 2019).
Antimicrobial Properties
Antibacterial Studies : The research by Khalid et al. (2016) on N-substituted derivatives of 1,3,4-oxadiazol compounds reveals moderate to high antibacterial activity. This suggests potential antimicrobial applications for this compound (Khalid et al., 2016).
Further Antimicrobial Screening : Desai et al. (2014) conducted antimicrobial screening of similar compounds, showing significant activity against various bacterial and fungal strains. This indicates the potential of this compound in antimicrobial applications (Desai et al., 2014).
Potential for Cancer Treatment
Anticancer Activity : Vaidya et al. (2020) conducted a 3D QSAR study on 1,2,4-oxadiazole derivatives, highlighting their potential in anticancer applications. This suggests that this compound could be explored for similar applications (Vaidya et al., 2020).
Characterization and Anticancer Properties : Another study by Vinayak et al. (2014) on similar oxadiazole derivatives tested their cytotoxicity on different cancer cell lines, adding to the evidence of potential anticancer properties of this compound (Vinayak et al., 2014).
Properties
IUPAC Name |
N-benzyl-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.C2H2O4/c25-17(21-9-14-5-2-1-3-6-14)13-24-11-16(12-24)19-22-18(23-26-19)15-7-4-8-20-10-15;3-1(4)2(5)6/h1-8,10,16H,9,11-13H2,(H,21,25);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPPJBFYHNDABV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

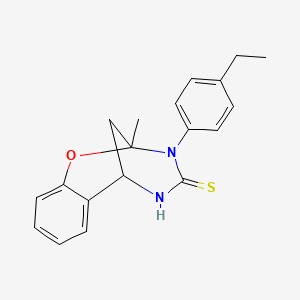

![Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-](/img/structure/B2355751.png)
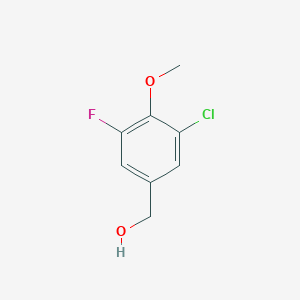
![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)
![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)
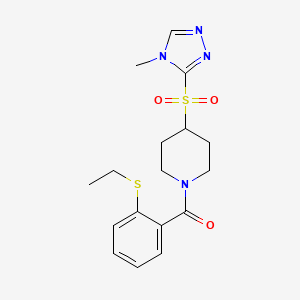
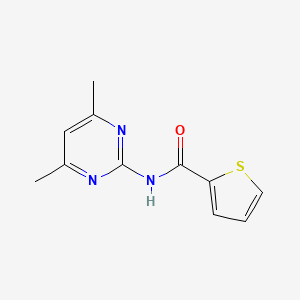
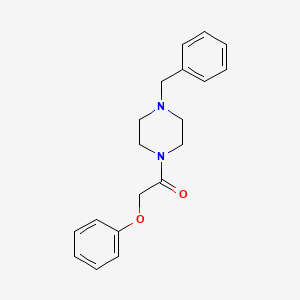
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)

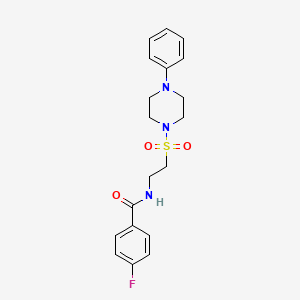
![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
